molecular formula C19H28N4 B1418258 N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1172441-27-8

N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Cat. No.: B1418258
CAS No.: 1172441-27-8
M. Wt: 312.5 g/mol
InChI Key: SEHIFYGGOSCYFR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-6’,7’-dimethyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is often carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Subsequent deprotection steps yield the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-6’,7’-dimethyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or azides, into the molecule.

Scientific Research Applications

N-Cyclopentyl-6’,7’-dimethyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-6’,7’-dimethyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with different substituents or ring systems. Examples include spiro[piperidine-3,2’-oxindoles] and spiro[piperidine-4,2’-quinoxalin]-3’-amines with different alkyl or aryl groups .

Uniqueness

N-Cyclopentyl-6’,7’-dimethyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine is unique due to its specific combination of cyclopentyl and dimethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-6,7-dimethylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4/c1-13-11-16-17(12-14(13)2)23-19(7-9-20-10-8-19)18(22-16)21-15-5-3-4-6-15/h11-12,15,20,23H,3-10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHIFYGGOSCYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3(CCNCC3)C(=NC4CCCC4)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 2
N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 3
N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 4
N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 5
N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Reactant of Route 6
N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

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